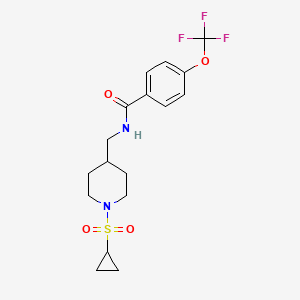
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C17H21F3N2O4S and its molecular weight is 406.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound consists of a piperidine ring substituted with a cyclopropylsulfonyl group and a benzamide moiety with a trifluoromethoxy group. Its structure can be represented as follows:
Pharmacological Properties
Research indicates that this compound exhibits various biological activities, particularly in the context of receptor modulation and enzyme inhibition.
1. Receptor Activity
- 5-HT Receptors : Preliminary studies suggest that the compound may interact with serotonin receptors, specifically 5-HT1A and 5-HT7, which are implicated in mood regulation and anxiety disorders .
2. Enzyme Inhibition
- Phosphodiesterase (PDE) Inhibition : The compound has shown weak inhibitory activity against phosphodiesterase enzymes PDE4B and PDE10A, which are associated with various neuropsychiatric disorders .
The biological activity of this compound can be attributed to its ability to modulate neurotransmitter systems and inhibit specific enzymes:
- Serotonergic Modulation : By binding to serotonin receptors, the compound may influence serotonin levels in the brain, potentially offering antidepressant effects.
- Cyclic Nucleotide Pathway : The inhibition of PDEs could lead to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which play critical roles in cellular signaling pathways involved in mood regulation and neuroprotection.
Case Studies
Several studies have evaluated the pharmacological effects of this compound:
Case Study 1: Antidepressant Potential
A study investigating the antidepressant-like effects of compounds similar to this compound found that modulation of 5-HT receptors resulted in significant behavioral changes in animal models .
Case Study 2: Anti-Tuberculosis Activity
In a screening for anti-tuberculosis agents, related compounds with similar structural features demonstrated moderate activity against Mycobacterium tuberculosis. These findings suggest that further exploration of the structure-activity relationship (SAR) could yield promising candidates for tuberculosis treatment .
Data Tables
Propiedades
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O4S/c18-17(19,20)26-14-3-1-13(2-4-14)16(23)21-11-12-7-9-22(10-8-12)27(24,25)15-5-6-15/h1-4,12,15H,5-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSIGENZIBYSPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













